molecular formula C12H20N2O3 B7550123 3-(2-Bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid

3-(2-Bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid

Cat. No. B7550123
M. Wt: 240.30 g/mol
InChI Key: YPQQUXSGSJXMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid, commonly known as Boc-3-amino-2,2-dimethylpropanoic acid, is an amino acid derivative that has gained significant attention in scientific research due to its unique structure and properties.

Mechanism of Action

The mechanism of action of Boc-3-amino-2,2-dimethylpropanoic acid is not well understood. However, it is believed that the unique structure of the compound allows for enhanced interactions with target enzymes and receptors, resulting in improved binding affinity and specificity.
Biochemical and Physiological Effects
Boc-3-amino-2,2-dimethylpropanoic acid has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain proteases, such as thrombin and trypsin, and kinases, such as c-Jun N-terminal kinase. Additionally, Boc-3-amino-2,2-dimethylpropanoic acid has been shown to enhance the stability and bioavailability of peptides and peptidomimetics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Boc-3-amino-2,2-dimethylpropanoic acid in lab experiments is its unique structure, which allows for the creation of peptides with enhanced stability and bioavailability. Additionally, the compound is relatively easy to synthesize and has a high yield. However, one limitation of using Boc-3-amino-2,2-dimethylpropanoic acid is its relatively high cost compared to other amino acid derivatives.

Future Directions

There are several future directions for the research and application of Boc-3-amino-2,2-dimethylpropanoic acid. One area of research is the development of new inhibitors for enzymes and receptors using Boc-3-amino-2,2-dimethylpropanoic acid as a building block. Additionally, there is potential for the use of Boc-3-amino-2,2-dimethylpropanoic acid in the development of new drug delivery systems and the creation of novel peptides and peptidomimetics with enhanced pharmacokinetic properties. Finally, further research is needed to fully understand the mechanism of action of Boc-3-amino-2,2-dimethylpropanoic acid and its potential applications in various fields of science and medicine.
Conclusion
In conclusion, Boc-3-amino-2,2-dimethylpropanoic acid is a unique amino acid derivative that has gained significant attention in scientific research due to its structure and properties. The compound has been extensively used in the synthesis of various peptides and peptidomimetics, as well as inhibitors for enzymes and receptors. The unique structure of Boc-3-amino-2,2-dimethylpropanoic acid allows for enhanced stability and bioavailability of peptides, as well as improved binding affinity and specificity for target enzymes and receptors. Although there are some limitations to using Boc-3-amino-2,2-dimethylpropanoic acid in lab experiments, the compound has several advantages that make it a valuable tool for scientific research. Finally, there are several future directions for the research and application of Boc-3-amino-2,2-dimethylpropanoic acid, including the development of new inhibitors, drug delivery systems, and novel peptides and peptidomimetics.

Synthesis Methods

The synthesis of Boc-3-amino-2,2-dimethylpropanoic acid involves the reaction of Boc-protected amino acid with 2,2-dimethylpropanol and a carbodiimide coupling reagent. The reaction results in the formation of Boc-3-amino-2,2-dimethylpropanoic acid with a yield of approximately 70-80%. The purity of the synthesized compound can be improved using column chromatography.

Scientific Research Applications

Boc-3-amino-2,2-dimethylpropanoic acid has been extensively used in scientific research as a building block for the synthesis of various peptides and peptidomimetics. The unique structure of Boc-3-amino-2,2-dimethylpropanoic acid allows for the creation of peptides with enhanced stability, bioavailability, and pharmacokinetic properties. Additionally, Boc-3-amino-2,2-dimethylpropanoic acid has been used in the synthesis of inhibitors for various enzymes and receptors, including proteases, kinases, and G-protein coupled receptors.

properties

IUPAC Name

3-(2-bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(16)3-4-13-12(17)14-7-10-6-8-1-2-9(10)5-8/h8-10H,1-7H2,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQQUXSGSJXMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CNC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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